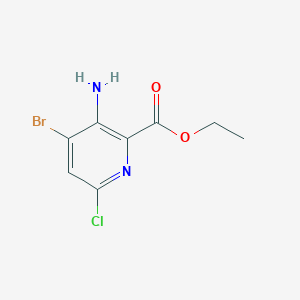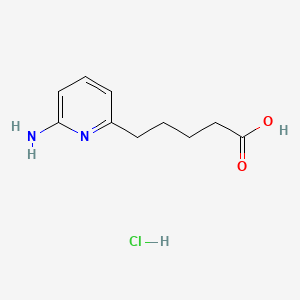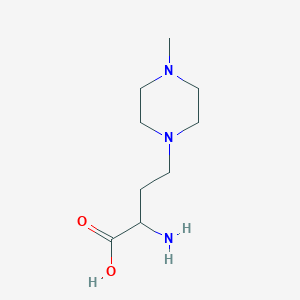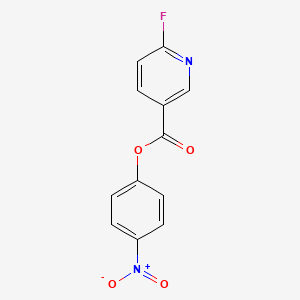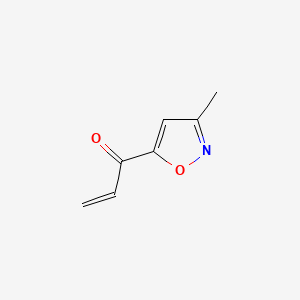
1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one is a heterocyclic compound featuring an oxazole ring. Oxazoles are known for their diverse biological activities and have garnered significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
1,3-Oxazole: Shares the oxazole ring but lacks the propenone side chain.
Isoxazole: Similar structure but with a different arrangement of atoms.
Imidazole: Another five-membered ring with nitrogen atoms, but different chemical properties.
Uniqueness: 1-(3-Methyl-1,2-oxazol-5-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-(3-methyl-1,2-oxazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H7NO2/c1-3-6(9)7-4-5(2)8-10-7/h3-4H,1H2,2H3 |
Clave InChI |
KQKLXTIDOWPWNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


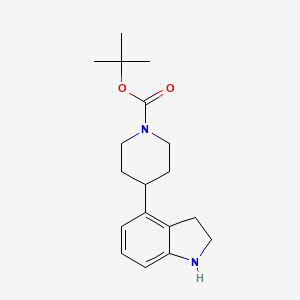
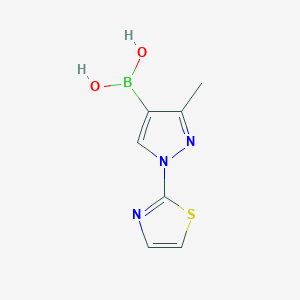
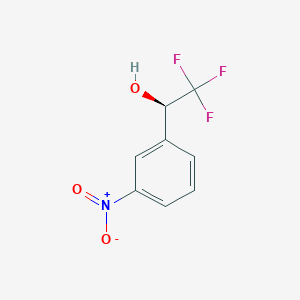
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)

![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
